molecular formula C8H10O3 B047418 3-Acetoxy-2-cyclohexen-1-one CAS No. 57918-73-7

3-Acetoxy-2-cyclohexen-1-one

Cat. No.: B047418
CAS No.: 57918-73-7
M. Wt: 154.16 g/mol
InChI Key: WCOGDENGOYPPMR-UHFFFAOYSA-N
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Description

3-Acetoxy-2-cyclohexen-1-one: is an organic compound with the molecular formula C8H10O3 . It is a derivative of cyclohexenone, featuring an acetoxy group at the third position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-2-cyclohexen-1-one typically involves the acetylation of 2-cyclohexen-1-one. One common method is the reaction of 2-cyclohexen-1-one with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Acetoxy-2-cyclohexen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Acetoxy-2-cyclohexen-1-one is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of enones and enolates, which are key intermediates in organic synthesis .

Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and as a model substrate for investigating biochemical pathways.

Industry: Industrially, this compound is used in the production of fragrances, flavors, and pharmaceuticals. Its reactivity makes it a versatile building block for various chemical processes.

Mechanism of Action

The mechanism of action of 3-Acetoxy-2-cyclohexen-1-one involves its reactivity towards nucleophiles and electrophiles. The acetoxy group can be hydrolyzed to form a hydroxyl group, which can further participate in various chemical reactions. The compound’s reactivity is largely influenced by the electron-withdrawing nature of the acetoxy group, which activates the adjacent carbonyl group for nucleophilic attack .

Comparison with Similar Compounds

    2-Cyclohexen-1-one: Lacks the acetoxy group, making it less reactive in certain substitution reactions.

    3-Hydroxy-2-cyclohexen-1-one: Contains a hydroxyl group instead of an acetoxy group, leading to different reactivity and solubility properties.

    3-Oxo-2-cyclohexen-1-one: An oxidized form, which is more reactive towards nucleophiles.

Uniqueness: 3-Acetoxy-2-cyclohexen-1-one is unique due to its acetoxy group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

(3-oxocyclohexen-1-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-6(9)11-8-4-2-3-7(10)5-8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOGDENGOYPPMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=O)CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373095
Record name 3-ACETOXY-2-CYCLOHEXEN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57918-73-7
Record name 3-ACETOXY-2-CYCLOHEXEN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Hydroxy-cyclohex-2-enone (1.08 g, 9.64 mmol) was combined with methylene chloride (10 mL) in a 250 mL flask and acetic acid (1.4 eq, 13.75 mmol, 0.78 mL) was added to the mixture. The mixture was cooled in an ice bath and dicyclohexylcarbodiimide (1.3 eq, 12 mmol, 2.5 g) was added portionwise, followed by the addition of 4-(dimethylamino)pyridine (0.05 eq, 0.45 mmol, 50 mg). A sufficient amount of methylene chloride was added to ensure easy stirring and the reaction was monitored by TLC (silica gel, hexane-ethyl acetate-methylene chloride-acetone (3:3:3:1 v/v)), HPLC and LCMS and the intermediate acetic acid 3-oxo-cyclohex-1-enyl ester was formed. The mixture was stirred overnight at room temperature and then toluene (20 mL) was added. The mixture heated to 60° C. and after 72 hours the mixture was filtered, concentrated and purified by flash column chromatography to provide 2-acetyl-3-hydroxy-cyclohex-2-enone (1.19 g, 80%) as a colorless liquid. LCMS: MH+ 154.8.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mg
Type
catalyst
Reaction Step Five
Name
hexane ethyl acetate methylene chloride acetone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

According to Scheme 4 Step 1: Acetyl chloride (19.6 mmol, 1.39 mL) was added to a solution of cyclohexane-1,3-dione (17.8 mmol, 2.00 g) and pyridine (17.8 mmol, 1.28 mL) in CHCl3 (60 mL) and the reaction mixture was stirred at room temperature for 2 hours. The reaction was quenched with the addition of water and the organic phase was washed with a solution of HCl (0.1 M, 30 mL), a saturated solution of NaHCO3 (30 mL) and water (30 mL). The organic phase was dried over Na2SO4 and concentrated to yield 3-oxocyclohex-1-enyl acetate (13.2 mmol, 2.04 g, 74%) as a yellow oil.
Quantity
1.39 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.28 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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